molecular formula C12H21NO3 B14873583 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide

Cat. No.: B14873583
M. Wt: 227.30 g/mol
InChI Key: NKACRXROYRAXGP-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide is a complex organic compound with a unique structure that includes both hydroxyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide typically involves the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentylamine with cyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of automated continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of high-throughput screening techniques can also optimize reaction parameters and identify the most effective catalysts and solvents for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(trifluoromethyl)benzamide
  • N-cyclopentyl-3-hydroxy-4-methoxybenzamide

Uniqueness

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]cyclopentanecarboxamide

InChI

InChI=1S/C12H21NO3/c14-7-9-5-10(6-11(9)15)13-12(16)8-3-1-2-4-8/h8-11,14-15H,1-7H2,(H,13,16)

InChI Key

NKACRXROYRAXGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2CC(C(C2)O)CO

Origin of Product

United States

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